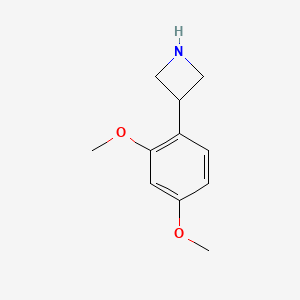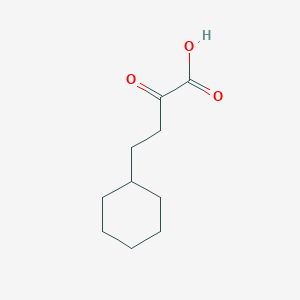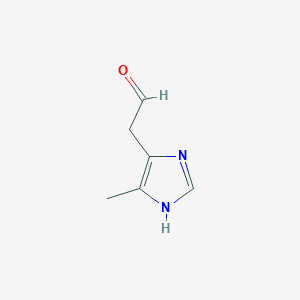
Sodium5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 2-bromo-4-chlorophenyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine or chlorine substituents, potentially leading to debromination or dechlorination.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated or dechlorinated derivatives.
Substitution: Nitrated or further halogenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiadiazole derivatives with potential biological activities.
Biology: In biological research, Sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate is studied for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the formulation of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, leading to conformational changes that reduce enzyme function. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-chlorophenol: A precursor in the synthesis of the target compound.
5-(2-Bromo-4-chlorophenyl)-1,3,4-thiadiazole: A closely related thiadiazole derivative with similar biological activities.
Uniqueness: Sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate stands out due to its sodium carboxylate group, which enhances its solubility and bioavailability. This unique feature makes it more suitable for certain applications, particularly in biological and medicinal research.
Eigenschaften
Molekularformel |
C9H3BrClN2NaO2S |
|---|---|
Molekulargewicht |
341.54 g/mol |
IUPAC-Name |
sodium;5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C9H4BrClN2O2S.Na/c10-6-3-4(11)1-2-5(6)7-12-13-8(16-7)9(14)15;/h1-3H,(H,14,15);/q;+1/p-1 |
InChI-Schlüssel |
HCBCIEUAMRPUBN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Br)C2=NN=C(S2)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


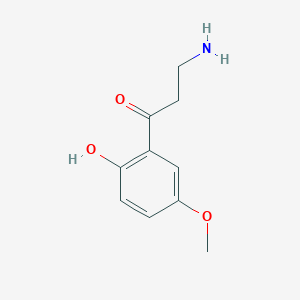
![1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)
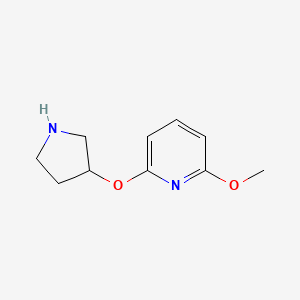
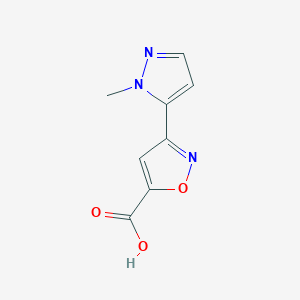

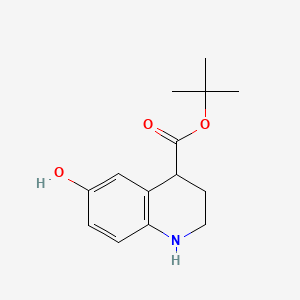
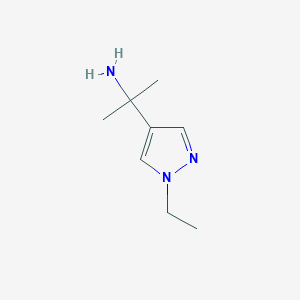
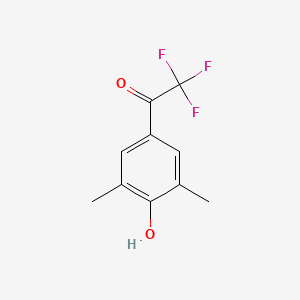
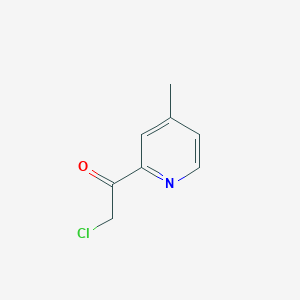
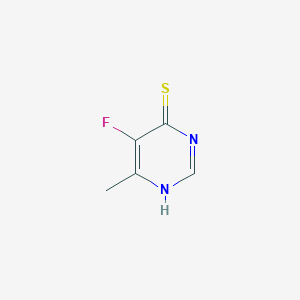
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
